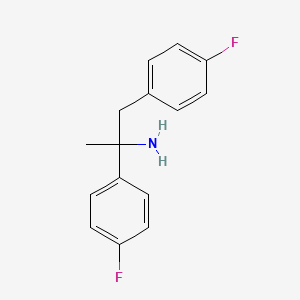

1,2-Bis(4-fluorophenyl)-2-propylamine

Description

1,2-Bis(4-fluorophenyl)-2-propylamine is a substituted propylamine derivative featuring two 4-fluorophenyl groups at the 1- and 2-positions of the propane backbone and an amine group at the 2-position. The amine group may facilitate hydrogen bonding, a critical factor in molecular recognition processes .

Properties

Molecular Formula |

C15H15F2N |

|---|---|

Molecular Weight |

247.28 g/mol |

IUPAC Name |

1,2-bis(4-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C15H15F2N/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9H,10,18H2,1H3 |

InChI Key |

UIFBUJSZPWESFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Di(4-chlorophenyl)-1-(4-fluorophenyl)

- Structural Features : Contains one 4-fluorophenyl and two 4-chlorophenyl groups.

- Biological Relevance : Mentioned in the context of antifungal research against Fusarium spp., suggesting that halogenated aryl groups may enhance antifungal activity .

R59949 (DGK Inhibitor)

- Structural Features: A quinazolinone derivative with bis(4-fluorophenyl)methylene and piperidinyl groups.

- Functional Role : Acts as a diacylglycerol kinase (DGK) inhibitor, highlighting the role of fluorinated aromatic systems in enzyme inhibition.

- Key Contrast : The propylamine backbone in 1,2-Bis(4-fluorophenyl)-2-propylamine lacks the complex heterocyclic scaffold of R59949, which may limit its enzyme-targeting versatility .

1,3-Bis(4-bromophenyl)-2-propanone

- Structural Features: Propanone core with 1,3-di(4-bromophenyl) substitution.

- Physicochemical Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce hydrogen-bonding capacity but increase molecular weight and polarizability.

1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene

- Structural Features : Acenaphthene core with methoxy, hydroxy, and 4-fluorophenyl groups.

- Crystal Packing : Exhibits intramolecular O–H⋯O hydrogen bonds and centrosymmetric dimer formation via C–H⋯O/F interactions.

- Comparison : The absence of a rigid acenaphthene core and methoxy groups in 1,2-Bis(4-fluorophenyl)-2-propylamine likely results in less complex solid-state packing but greater conformational flexibility .

Comparative Data Table

Key Findings and Insights

Substituent Effects : Fluorine’s electronegativity and small size optimize electronic effects without excessive steric hindrance, making 1,2-Bis(4-fluorophenyl)-2-propylamine a candidate for CNS-targeting drugs (inferred from amine analogs).

Structural Flexibility : Unlike rigid acenaphthene derivatives, the propylamine backbone allows conformational adaptability, which may broaden its interaction with biological targets.

Limitations : Direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs with varying substitution patterns and core functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.